4-Nitro-2',4',5'-triacetoxybiphenyl
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Overview
Description
4-Nitro-2’,4’,5’-triacetoxybiphenyl is an organic compound with the molecular formula C18H15NO8 and a molecular weight of 373.322 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and three acetoxy groups (-OCOCH3) attached to a biphenyl structure. It is a rare and unique chemical that is often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2’,4’,5’-triacetoxybiphenyl typically involves the acetylation of 4-nitro-2’,4’,5’-trihydroxybiphenyl. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-2’,4’,5’-triacetoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2’,4’,5’-triacetoxybiphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The acetoxy groups can be hydrolyzed to hydroxyl groups (-OH) using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 4-Amino-2’,4’,5’-triacetoxybiphenyl.
Hydrolysis: 4-Nitro-2’,4’,5’-trihydroxybiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-2’,4’,5’-triacetoxybiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitro-2’,4’,5’-triacetoxybiphenyl is not well-documented. it is known that nitro compounds can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triacetoxybiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3’,5,5’-Tetramethyl-2,4,4’-triacetoxybiphenyl: Contains additional methyl groups, which can affect its chemical properties and reactivity.
3,3’,5,5’-Tetramethoxy-2,4,4’-triacetoxybiphenyl: Contains methoxy groups instead of acetoxy groups, altering its solubility and reactivity.
Uniqueness
4-Nitro-2’,4’,5’-triacetoxybiphenyl is unique due to the presence of both a nitro group and multiple acetoxy groups on a biphenyl structure. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research applications .
Properties
CAS No. |
80632-65-1 |
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Molecular Formula |
C18H15NO8 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[4,5-diacetyloxy-2-(4-nitrophenyl)phenyl] acetate |
InChI |
InChI=1S/C18H15NO8/c1-10(20)25-16-9-18(27-12(3)22)17(26-11(2)21)8-15(16)13-4-6-14(7-5-13)19(23)24/h4-9H,1-3H3 |
InChI Key |
NGDGRFZKXSEXPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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